molecular formula C16H20Na2O4 B15179423 Disodium (tetrapropenyl)succinate CAS No. 94086-60-9

Disodium (tetrapropenyl)succinate

Cat. No.: B15179423
CAS No.: 94086-60-9
M. Wt: 322.31 g/mol
InChI Key: KOHOFWNHOIRZQM-WSDUHDJSSA-L
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Description

Disodium (tetrapropenyl)succinate (CAS No. 94086-60-9) is an anionic surfactant and multifunctional compound derived from succinic acid. Its IUPAC name, this compound, reflects a structure featuring a succinate backbone substituted with a tetrapropenyl (C12 branched alkenyl) group and two sodium counterions . This compound is notable for its versatility, serving roles in cosmetics, construction materials, and food industries.

Properties

CAS No.

94086-60-9

Molecular Formula

C16H20Na2O4

Molecular Weight

322.31 g/mol

IUPAC Name

disodium;2,2,3,3-tetrakis[(E)-prop-1-enyl]butanedioate

InChI

InChI=1S/C16H22O4.2Na/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20;;/h5-12H,1-4H3,(H,17,18)(H,19,20);;/q;2*+1/p-2/b9-5+,10-6+,11-7+,12-8+;;

InChI Key

KOHOFWNHOIRZQM-WSDUHDJSSA-L

Isomeric SMILES

C/C=C/C(C(C(=O)[O-])(/C=C/C)/C=C/C)(C(=O)[O-])/C=C/C.[Na+].[Na+]

Canonical SMILES

CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium (tetrapropenyl)succinate is synthesized through the reaction of tetrapropenyl succinic acid with sodium hydroxide. The reaction typically occurs under controlled conditions to ensure the complete neutralization of the acid, resulting in the formation of the disodium salt .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where tetrapropenyl succinic acid is continuously fed and reacted with sodium hydroxide. The process is monitored to maintain optimal pH levels and temperature, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Disodium (tetrapropenyl)succinate primarily undergoes substitution reactions due to the presence of reactive sites on the succinate moiety. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield carboxylated derivatives, while substitution reactions can produce a variety of alkylated succinates .

Mechanism of Action

The mechanism of action of disodium (tetrapropenyl)succinate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the emulsification of oils and the removal of dirt and impurities. At the molecular level, it interacts with lipid bilayers, disrupting their structure and enhancing the solubility of hydrophobic substances .

Comparison with Similar Compounds

Table 1: Structural and Functional Attributes

Compound Name CAS No. Key Substituent Primary Functions Applications
This compound 94086-60-9 Tetrapropenyl (C12 alkenyl) Surfactant, anticorrosive, preservative Cosmetics, concrete, food
Disodium tridecylsulfosuccinate 83147-64-2 Tridecyl (C13 alkyl) Surfactant Detergents, industrial cleaners
Disodium mono(2-ethylhexyl) sulfosuccinate 117552-47-9 2-ethylhexyl (C8 branched) Surfactant, emulsifier Pharmaceuticals, lubricants
Dioctyl sodium sulfosuccinate 577-11-7 2-ethylhexyl (C8 branched) Surfactant, stool softener Medical formulations, inks
Disodium succinate 150-90-3 None (succinate only) pH buffer, flavoring agent Food, biotechnology

Performance and Research Findings

(a) Surfactant Efficiency

  • This compound : Exhibits balanced hydrophobicity due to the tetrapropenyl chain, enhancing oil-water emulsification in cosmetic formulations .
  • Disodium tridecylsulfosuccinate : The longer tridecyl chain improves oil solubility but may reduce biodegradability compared to shorter-chain derivatives .

Molecular and Retention Properties

  • Nanofiltration Behavior: Disodium succinate (without alkyl chains) shows higher retention in aqueous solutions (reflection coefficient ~0.8) compared to this compound, which has lower retention due to its hydrophobic tail .
  • Solubility : The tetrapropenyl group enhances lipid solubility, making it more effective in oil-based formulations than unmodified disodium succinate .

Biological Activity

Disodium (tetrapropenyl) succinate, also known as DSS, is a compound that has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals, cosmetics, and materials science. This article provides an in-depth examination of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

Disodium (tetrapropenyl) succinate is a disodium salt derived from succinic acid. Its molecular formula is C4H4Na2O4C_4H_4Na_2O_4, with a molecular weight of approximately 162.052 g/mol. The compound features an alkenyl chain that contributes to its surfactant properties, making it effective in reducing surface tension in various applications.

1. Anticorrosive Properties

DSS has been evaluated for its effectiveness as a corrosion inhibitor in concrete environments. Research indicated that it functions well in protecting reinforcement materials from corrosion, which is critical for the longevity of concrete structures. The study compared DSS with other commercial inhibitors and found it to be effective at various concentrations .

2. Surfactant Activity

As a surfactant, DSS plays a significant role in cosmetic formulations. It acts as a cleansing agent by reducing surface tension, allowing for better mixing of oil and water components. This property is essential for the formulation of skin care products where emulsification is required .

3. Toxicological Studies

Toxicity assessments have been conducted on disodium succinate, indicating that it has a relatively low toxicity profile. In studies involving repeated dose toxicity in rats, the no-observed-adverse-effect level (NOAEL) was determined to be 100 mg/kg body weight/day for males and 300 mg/kg body weight/day for females . These findings suggest that DSS can be safely used within certain limits.

Case Study 1: Corrosion Inhibition

In a study assessing the performance of DSS as a corrosion inhibitor, researchers utilized linear polarization measurements to evaluate its effectiveness in protecting concrete specimens. Results showed that DSS significantly reduced corrosion rates compared to untreated controls .

Case Study 2: Surfactant Efficacy

A comparative study on various surfactants included DSS as one of the compounds tested for cleansing efficacy in cosmetic formulations. The results indicated that DSS effectively reduced surface tension and improved the emulsification of oil-in-water systems .

Research Findings

Study TypeFindingsReference
Corrosion InhibitionDSS effectively inhibits corrosion in concrete environments, outperforming some commercial options.
Surfactant ActivityDemonstrated significant surface tension reduction and emulsification properties in cosmetics.
Toxicological AssessmentNOAEL established at 100 mg/kg bw/day (males) and 300 mg/kg bw/day (females).

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